molecular formula C6H11BrO4 B2505412 Methyl 2-bromo-3,3-dimethoxypropanoate CAS No. 191330-98-0

Methyl 2-bromo-3,3-dimethoxypropanoate

Cat. No. B2505412
CAS RN: 191330-98-0
M. Wt: 227.054
InChI Key: UPMVUGZONKXPPW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,3-dimethoxypropanoate is a chemical compound that serves as an intermediate in various synthetic organic reactions. It is characterized by the presence of a bromo substituent and dimethoxy groups attached to a propanoate ester. This compound is involved in the synthesis of complex molecules, including methylenecyclopropyl carboxylates, polysubstituted furans, and various other derivatives with potential biological activities .

Synthesis Analysis

The synthesis of derivatives related to this compound involves several strategies. For instance, base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes have been explored to efficiently synthesize dimethyl methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans . Additionally, the reagent BroP (bromo tris(dimethylamino) phosphonium hexafluorophosphate) has been used for coupling N-methylated amino acids, indicating its utility in synthesizing peptide derivatives . Moreover, methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate, a related compound, was prepared using cupric bromide, which upon further reactions, yielded compounds with local anesthetic and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for their reactivity. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was determined by X-ray analysis, which revealed its geometry and reactivity towards nucleophiles . Similarly, the molecular geometry of triorganotin cations, which could be related to the stabilization of intermediates in synthesis involving tin, was elucidated using NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is diverse. Electrocatalytic reduction of related bromo esters has been investigated, leading to the formation of cyclic compounds such as tetrahydrofuran carboxylates . Additionally, reactions of methyl esters of brominated acids with zinc and arylglyoxals resulted in the formation of oxaspiro compounds, demonstrating the versatility of brominated esters in cyclization reactions . The synthesis of methyl 3-bromo-2-(2',3'-dibromo-4',5'-dimethoxybenzoyl)-4,5-dimethoxybenzoate also exemplifies the use of bromination and Friedel-Crafts reactions in constructing complex molecules with inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups. The presence of bromo and methoxy groups can affect the solubility, reactivity, and stability of these compounds. For instance, the solubility behavior of triorganotin bromides in polar and apolar solvents is determined by their substituents, which is essential for their application in synthesis . The stability of reagents like BroP also plays a significant role in their efficiency in coupling reactions .

Scientific Research Applications

Synthesis of 2-Bromo-6-methoxynaphthalene

Methyl 2-bromo-3,3-dimethoxypropanoate is utilized in the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in creating non-steroidal anti-inflammatory agents. This process involves methylation using environmentally benign substitutes for methyl halides and dimethyl sulfate, like dimethyl carbonate (DMC), to address environmental and toxicological concerns (Xu & He, 2010).

Formation of Cyclopropanes and Heterocycles

In research on pseudoesters and derivatives, the reaction of methyl 2-bromo-4,4-dimethoxy-2-butenoates with certain carbanions under specific conditions leads to the formation of functionalized cyclopropanes and dihydrofurans. This process demonstrates the compound's utility in creating complex heterocyclic structures (Farin˜a et al., 1987).

Preparation of Methyl Esters

This compound is involved in the preparation of methyl esters. It reacts rapidly with water in the presence of strong acid, forming methanol and acetone, and acts as a water scavenger in esterification of acids with methanol (Radin et al., 1960).

Synthesis of Complex Organic Compounds

The compound plays a role in the total synthesis of complex organic compounds like (-)-blepharocalyxin D and its analogues. An essential step in this process is an acid-mediated cascade reaction, which demonstrates the versatility of this compound in organic synthesis (Cons et al., 2013).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Relevant Papers One relevant paper discusses the autopolymerization of 2-bromo-3-methoxythiophene, analyzing the reaction products and estimating the polymer structure . Another paper presents a concise protocol for the synthesis of two novel vicinal haloethers bearing a malonontrile group . These papers might provide some insights into the chemistry of bromo-methoxy compounds.

Mechanism of Action

Target of Action

Methyl 2-bromo-3,3-dimethoxypropanoate is a chemical compound with the molecular formula

C6H11BrO4C_6H_{11}BrO_4C6​H11​BrO4​

. The primary targets of this compound are currently unknown as there is limited information available in the literature.

Pharmacokinetics

Its molecular weight of 22705 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored under an inert atmosphere at 2-8°C . This suggests that temperature and oxygen levels may affect the stability of the compound.

properties

IUPAC Name

methyl 2-bromo-3,3-dimethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4/c1-9-5(8)4(7)6(10-2)11-3/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMVUGZONKXPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191330-98-0
Record name methyl 2-bromo-3,3-dimethoxypropanoate
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